molecular formula C18H20ClN3 B11439212 1-tert-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine

1-tert-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine

Cat. No.: B11439212
M. Wt: 313.8 g/mol
InChI Key: YHYKLBKNEWNXNZ-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a tert-butyl group, a chlorophenylmethyl group, and an amine group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative. Common reagents include polyphosphoric acid or phosphorus oxychloride as cyclization agents.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Chlorophenylmethyl Group: This step involves a nucleophilic substitution reaction where the benzodiazole core reacts with a chlorophenylmethyl halide in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenylmethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.

Major Products

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Conversion to benzodiazole amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to the disruption of cellular processes essential for disease progression.

Comparison with Similar Compounds

Similar Compounds

    1-TERT-BUTYL-1H-BENZODIAZOL-5-AMINE: Lacks the chlorophenylmethyl group, potentially altering its biological activity and chemical reactivity.

    1-TERT-BUTYL-N-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE: Similar structure but with a fluorine atom instead of chlorine, which may affect its pharmacokinetics and potency.

    1-TERT-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE: Contains a methyl group instead of chlorine, influencing its hydrophobicity and interaction with biological targets.

Uniqueness

1-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to the specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the chlorophenylmethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20ClN3

Molecular Weight

313.8 g/mol

IUPAC Name

1-tert-butyl-N-[(2-chlorophenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C18H20ClN3/c1-18(2,3)22-12-21-16-10-14(8-9-17(16)22)20-11-13-6-4-5-7-15(13)19/h4-10,12,20H,11H2,1-3H3

InChI Key

YHYKLBKNEWNXNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

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